

# A Comparative Analysis of Avilamycin and Plant Extracts as Swine Feed Additives

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## Compound of Interest

Compound Name: Avilamycin

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The imperative to enhance swine production efficiency while navigating the global shift away from antibiotic growth promoters has intensified the search for effective alternatives. This guide provides a detailed, data-driven comparison of **avilamycin**, an oligosaccharide antibiotic, and various plant extracts used as feed additives for pigs. We delve into their respective impacts on performance, gut health, and the underlying physiological mechanisms, presenting experimental data and protocols to inform research and development.

## Performance Metrics: A Head-to-Head Comparison

The efficacy of feed additives is primarily measured by their impact on key performance indicators such as average daily gain (ADG) and feed conversion ratio (FCR). Below, we summarize findings from studies that have directly or indirectly compared **avilamycin** with different plant extracts.

## Avilamycin: Dose-Dependent Efficacy

**Avilamycin** has been demonstrated to improve growth performance in a dose-dependent manner. A comprehensive series of 12 trials involving 1,710 growing-finishing pigs established a clear dose-response relationship.

Table 1: Effect of Various Levels of **Avilamycin** on Growing-Finishing Swine Performance

Avilamycin Concentration (ppm)	Average Daily Gain (ADG) (g)	Average Daily Feed Intake (ADFI) (kg)	Feed Conversion Ratio (FCR)
0 (Control)	749	2.38	3.17
5	763	2.40	3.15
10	767	2.39	3.12
20	769	2.41	3.13
40	771	2.38	3.09
60	771	2.38	3.09

Data compiled from a series of 12 trials with 1,710 crossbred pigs.[1]

These studies indicate that **avilamycin** is effective at improving ADG at levels as low as 5-10 ppm, while FCR improvements are seen at concentrations of 10-60 ppm.[1]

## Plant Extracts: A Diverse and Promising Alternative

The term "plant extracts" encompasses a wide array of phytogetic compounds, including essential oils, herbal extracts, and their bioactive components. Their efficacy can be influenced by the specific composition and inclusion levels.

One of the most studied combinations is a blend of carvacrol, cinnamaldehyde, and capsicum oleoresin. In a study on early-weaned pigs, this plant extract mixture did not significantly improve the gain-to-feed ratio compared to the control, whereas **avilamycin** did show a significant improvement.[2]

Table 2: Comparative Performance of **Avilamycin** and a Plant Extract Blend in Early-Weaned Pigs

Treatment	Average Daily Gain (ADG) (g/d)	Average Daily Feed Intake (ADFI) (g/d)	Gain to Feed Ratio (G:F)
Control	204	268	0.762
Avilamycin (0.04%)	208	260	0.800*
Plant Extract (0.03%) <sup>1</sup>	202	266	0.760

<sup>1</sup>Standardized mixture of 5% carvacrol, 3% cinnamaldehyde, and 2% capsicum oleoresin.

\*Indicates a significant difference from the control group ( $P < 0.05$ ). Data adapted from Manzanilla et al. (2006).[2]

However, other studies focusing on different plant extracts have shown more positive results. For instance, a blend of *Scutellaria baicalensis* and *Lonicera japonica* extracts has been reported to increase ADG and improve the gain:feed ratio in finishing pigs.[3] Similarly, *Forsythia suspensa* extract has been shown to improve ADG in weaned piglets compared to a control diet.[4]

## Impact on Gut Health and Morphology

Both **avilamycin** and plant extracts exert their effects by modulating the gastrointestinal environment, though through different mechanisms.

**Avilamycin**, as an antibiotic, primarily targets Gram-positive bacteria, thereby altering the gut microbiota.[5] Studies have shown that **avilamycin** can increase the biodiversity of the gut microbial community in early-weaned pigs.[5] In terms of gut morphology, **avilamycin** has been observed to increase the presence of goblet cells in the colon, which are responsible for mucus production, a key component of the gut's protective barrier.[2]

Plant extracts, on the other hand, offer a multi-faceted approach to gut health. They possess antimicrobial, anti-inflammatory, and antioxidant properties.[6] A plant extract mixture of carvacrol, cinnamaldehyde, and capsicum oleoresin was found to increase the lactobacilli:enterobacteria ratio in the cecum of piglets, suggesting a shift towards a more beneficial gut microbiota.[5] Furthermore, this same plant extract blend was shown to diminish the number of intraepithelial lymphocytes in the jejunum, which may indicate a modulation of the gut's immune response.[2]

Table 3: Comparative Effects on Gut Morphology in Early-Weaned Pigs

Treatment	Jejunum Villus Height (µm)	Jejunum Crypt Depth (µm)	Jejunum Intraepithelial Lymphocytes (per 100 enterocytes)	Colon Goblet Cells (per 100 enterocytes)
Control	456	291	18.2	10.5
Avilamycin (0.04%)	468	302	14.1	13.8
Plant Extract (0.03%) <sup>1</sup>	445	299	14.9*	11.2

<sup>1</sup>Standardized mixture of 5% carvacrol, 3% cinnamaldehyde, and 2% capsicum oleoresin.

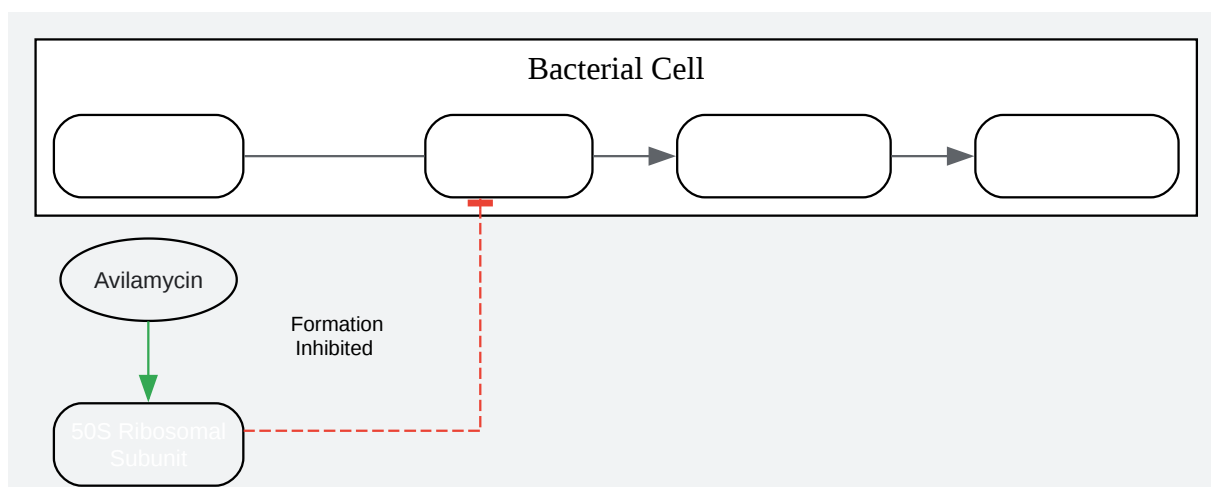
\*Indicates a significant difference from the control group (P < 0.05). Data adapted from Manzanilla et al. (2006).[2]

## Mechanisms of Action and Signaling Pathways

Understanding the underlying mechanisms of these feed additives is crucial for their effective application and for the development of new products.

### Avilamycin: Inhibition of Bacterial Protein Synthesis

**Avilamycin's** primary mode of action is the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical step in protein synthesis. This disruption of bacterial protein production ultimately leads to the inhibition of bacterial growth and proliferation.



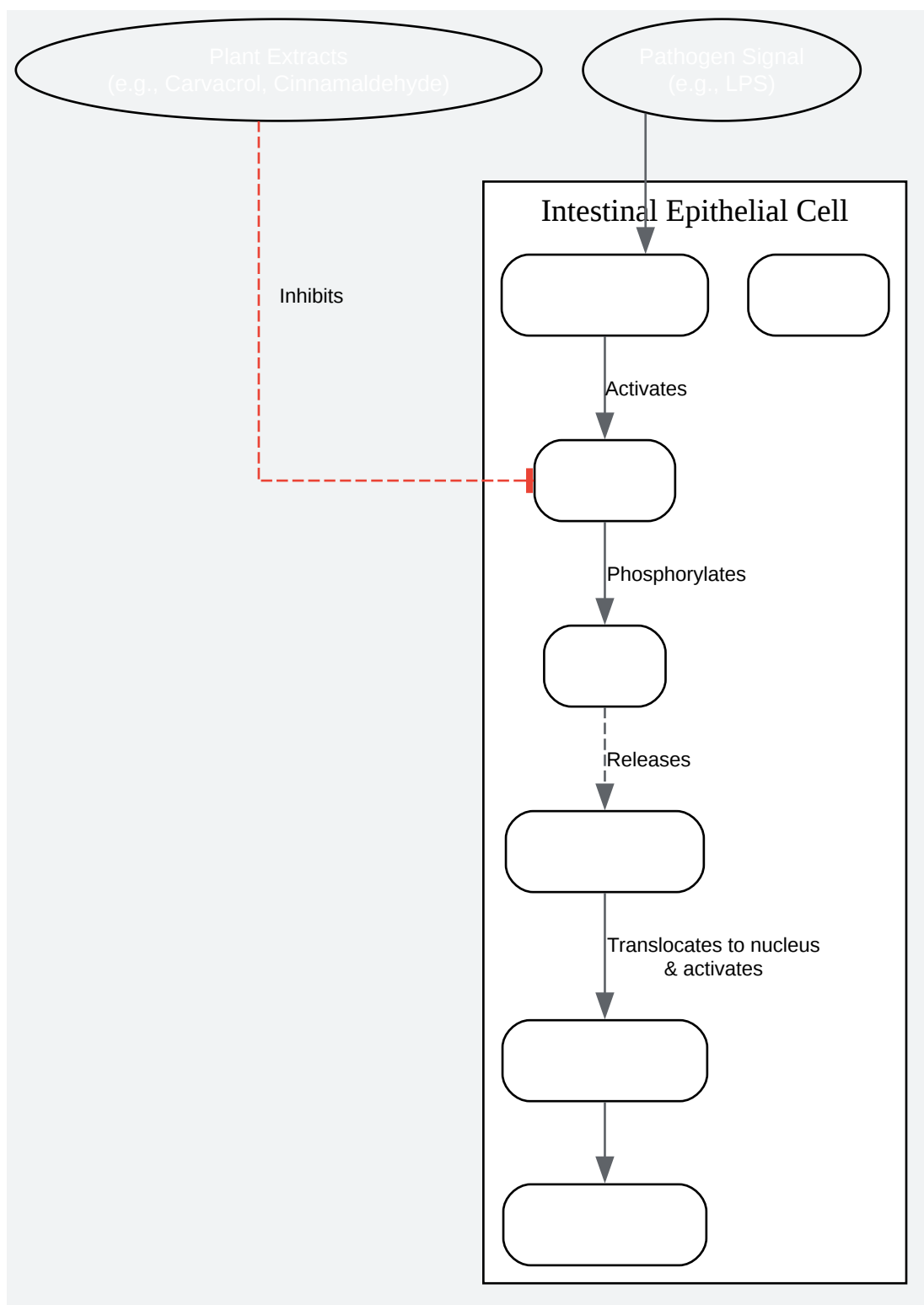
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#### Avilamycin's Mechanism of Action

## Plant Extracts: Modulation of Inflammatory Pathways

Plant extracts exert their beneficial effects through a more complex and multifaceted mechanism, primarily by modulating the host's immune and inflammatory responses. Many bioactive compounds in plant extracts, such as polyphenols and terpenoids, have been shown to influence key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

By inhibiting the activation of NF- $\kappa$ B, plant extracts can reduce the production of pro-inflammatory cytokines, thereby mitigating gut inflammation and improving gut barrier function.



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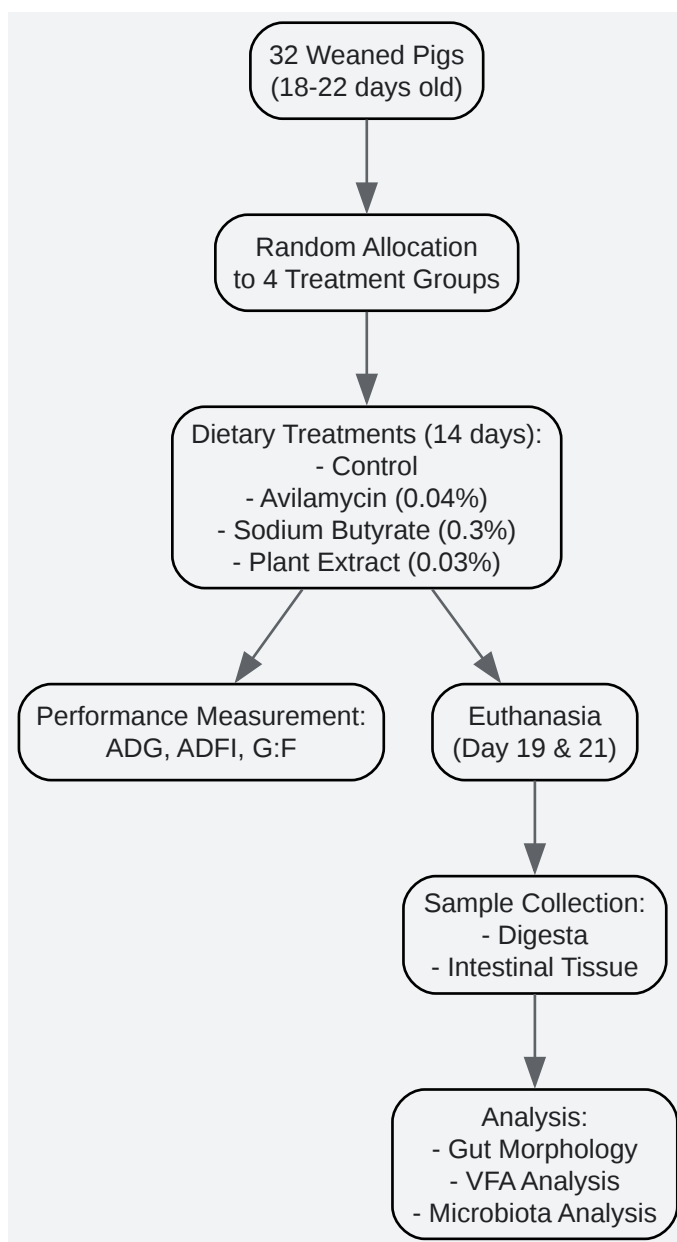
### Plant Extracts' Anti-inflammatory Pathway

## Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited research, detailed experimental methodologies are essential. Below are summaries of the protocols from key comparative studies.

### Study 1: Avilamycin vs. Plant Extract Blend in Early-Weaned Pigs (Manzanilla et al., 2006)

- Animals: 32 pigs weaned at 18 to 22 days of age, with an initial body weight of  $6.0 \pm 0.10$  kg. [\[2\]](#)
- Experimental Design: Pigs were allocated to 8 pens, which were then assigned to one of four dietary treatments.[\[2\]](#)
- Dietary Treatments:
  - Basal diet (Control)
  - Basal diet + 0.04% **avilamycin**
  - Basal diet + 0.3% sodium butyrate
  - Basal diet + 0.03% plant extract mixture (5% carvacrol, 3% cinnamaldehyde, 2% capsicum oleoresin).[\[2\]](#)
- Duration: Productive performance was measured for the initial 14 days post-weaning. On days 19 and 21, pigs were euthanized for the collection of digesta and intestinal tissue.[\[2\]](#)
- Data Collection: ADG, ADFI, and G:F were calculated. Intestinal tissue was collected for morphological analysis (villus height, crypt depth, goblet cell counts, and intraepithelial lymphocytes). Digesta was collected for analysis of volatile fatty acids and microbial populations.[\[2\]](#)[\[5\]](#)



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Experimental Workflow (Manzanilla et al., 2006)

## Study 2: Dose-Response of Avilamycin in Growing-Finishing Swine

- Animals: 1,710 crossbred pigs across 12 trials at eight geographical locations.[1]
- Experimental Design: All trials used a randomized complete block design.[1]



- Dietary Treatments:
  - Eight trials evaluated **avilamycin** concentrations of 0, 5, 10, 20, 40, and 60 ppm.
  - Four trials evaluated **avilamycin** concentrations of 0, 10, 20, and 40 ppm.[1]
- Diets: Swine grower and finisher diets were fed ad libitum.[1]
- Data Collection: Average daily gain (ADG), average daily feed intake (ADFI), and feed-to-gain ratio (F/G) were measured.[1]
- Statistical Analysis: Data from all 12 trials were pooled for statistical analysis.[1]

## Conclusion

**Avilamycin** remains a highly effective feed additive for improving growth performance in pigs, with a clear dose-dependent response. Its mechanism of action is well-defined, targeting bacterial protein synthesis.

Plant extracts represent a diverse and promising category of alternatives to antibiotic growth promoters. While the specific blend of carvacrol, cinnamaldehyde, and capsicum oleoresin did not match the performance-enhancing effects of **avilamycin** in one study with early-weaned pigs, other herbal extracts have shown significant benefits. The broader appeal of plant extracts lies in their multifaceted mechanisms of action, including antimicrobial, anti-inflammatory, and immunomodulatory effects, which can contribute to improved gut health and overall animal well-being.

For researchers and drug development professionals, the choice between **avilamycin** and plant extracts is not straightforward. **Avilamycin** offers consistent and predictable performance benefits. Plant extracts, while more variable in their effects depending on the composition, offer a more holistic approach to animal health, aligning with the growing demand for antibiotic-free production systems. Further research is warranted to identify and standardize the most effective plant extract compositions and inclusion levels to consistently rival the performance-enhancing effects of antibiotics like **avilamycin**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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